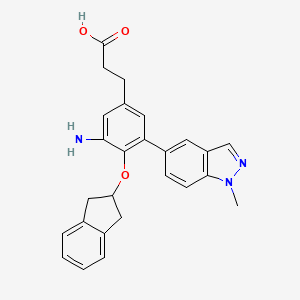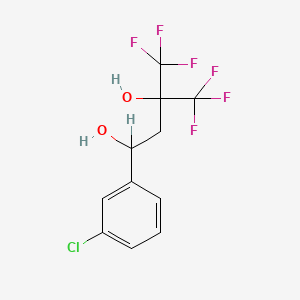
1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- is a bioactive chemical.
Applications De Recherche Scientifique
Antitumor Activity
1,3-Butanediol derivatives, specifically those containing trifluoromethyl groups, have shown potential in antitumor applications. A study by Al-Suwaidan et al. (2015) revealed that certain compounds, including those related to 1,3-Butanediol, exhibited broad-spectrum antitumor activity and selective activities against various cancer cell lines, such as melanoma, colon, and breast cancer.
Solar Cell Sensitizers
Compounds based on 1,3-Butanediol, particularly those with β-diketonato-ruthenium complexes, have been explored for use in dye-sensitized solar cells. Research by Islam et al. (2006) suggests these complexes exhibit intense visible light absorption, which is crucial for solar cell efficiency.
Photoluminescent Properties
The study of europium(III) complexes with ligands derived from 1,3-Butanediol reveals their potential in photoluminescent applications. Martins et al. (2015) found these complexes to have significant absorption and emission properties, useful in designing efficient light-conversion devices.
Autotrophic Production
Research on the bacterium Cupriavidus necator H16, as detailed by Gascoyne et al. (2021), demonstrates its engineering for the production of (R)-1,3-butanediol. This is significant for synthesizing polymers and other industrial compounds using biocatalytic processes.
Organometallic Complex Synthesis
Complexes incorporating 1,3-Butanediol derivatives have been synthesized and characterized, with studies like that of Uršič et al. (2017) exploring their structural and spectral properties. Such research is foundational for developing new materials in chemistry.
Single-Ion Magnet Behavior
Dy(III) single-ion magnets utilizing β-diketonate ligands, related to 1,3-Butanediol, have been investigated for their magnetic behavior. Zhang et al. (2018) demonstrate that these complexes exhibit unique dynamic magnetic relaxation, important for applications in magnetic materials.
Propriétés
Numéro CAS |
34848-22-1 |
|---|---|
Nom du produit |
1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- |
Formule moléculaire |
C11H9ClF6O2 |
Poids moléculaire |
322.63 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C11H9ClF6O2/c12-7-3-1-2-6(4-7)8(19)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,19-20H,5H2 |
Clé InChI |
ZJZRKRQGCWWBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
34848-22-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



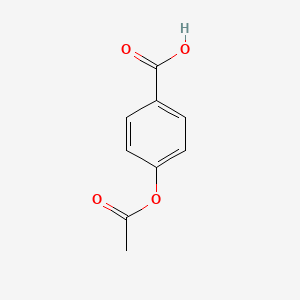
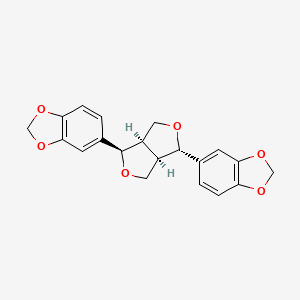
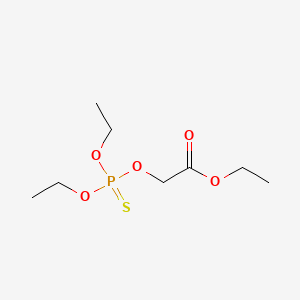
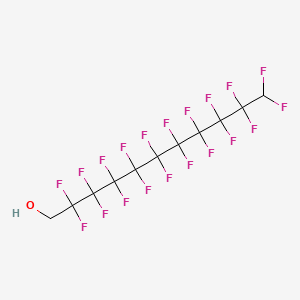
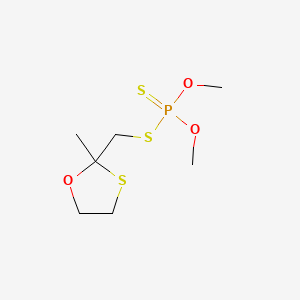
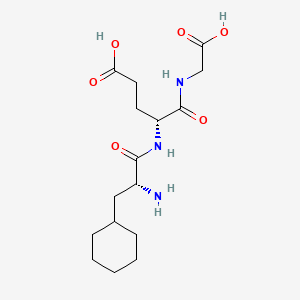
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
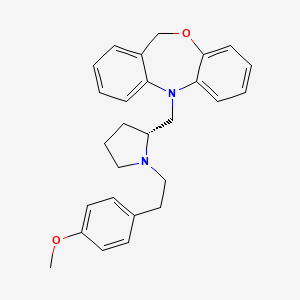
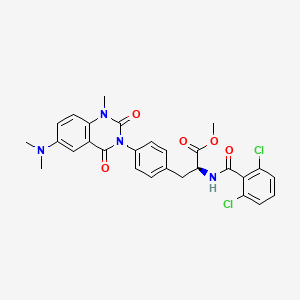
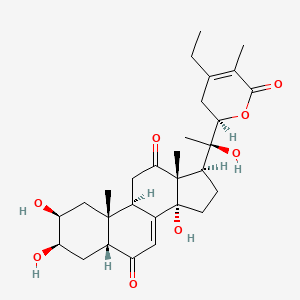
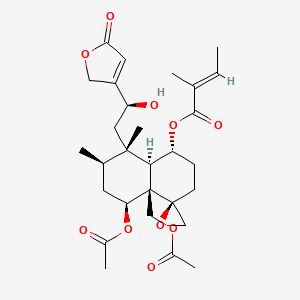
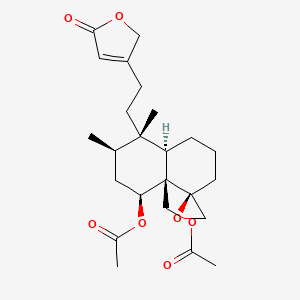
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
